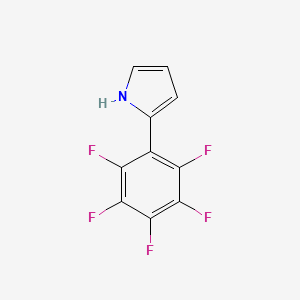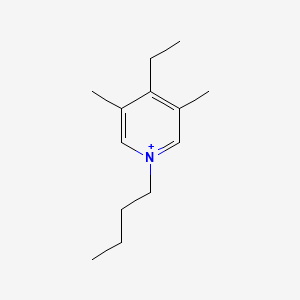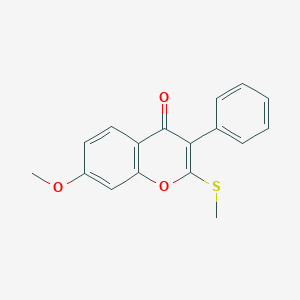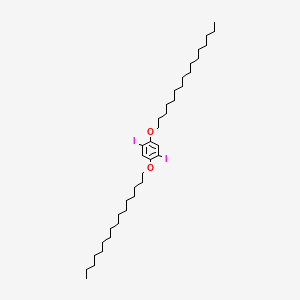
Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- is an organic compound characterized by a benzene ring substituted with two hexadecyloxy groups at the 1 and 4 positions, and two iodine atoms at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- typically involves the following steps:
Starting Material: The synthesis begins with benzene as the starting material.
Substitution Reactions:
Iodination: The iodination of the benzene ring at the 2 and 5 positions can be carried out using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide.
Industrial Production Methods
While specific industrial production methods for Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodine and hexadecyloxy substituents.
Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck coupling, leading to the formation of more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atoms, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of liquid crystals and other advanced materials due to its rigid aromatic core and flexible alkyl chains.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and as a precursor for functionalized polymers.
Mécanisme D'action
The mechanism by which Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily governed by the electronic effects of the substituents on the benzene ring. The hexadecyloxy groups provide steric hindrance and electron-donating effects, while the iodine atoms are electron-withdrawing and can participate in halogen bonding interactions. These properties influence the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,4-bis(decyloxy)-2,5-diiodo-: Similar structure with shorter alkyl chains.
Benzene, 1,4-bis(hexadecyloxy)-2,5-dibromo-: Similar structure with bromine atoms instead of iodine.
Benzene, 1,4-bis(hexadecyloxy)-2,5-difluoro-: Similar structure with fluorine atoms instead of iodine.
Uniqueness
Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- is unique due to the combination of long alkyl chains and iodine substituents. The long alkyl chains provide flexibility and hydrophobicity, while the iodine atoms offer unique reactivity and potential for halogen bonding. This combination makes the compound particularly useful in the design of advanced materials and functional molecules.
Propriétés
Numéro CAS |
145483-64-3 |
|---|---|
Formule moléculaire |
C38H68I2O2 |
Poids moléculaire |
810.8 g/mol |
Nom IUPAC |
1,4-dihexadecoxy-2,5-diiodobenzene |
InChI |
InChI=1S/C38H68I2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-37-33-36(40)38(34-35(37)39)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
Clé InChI |
DRMFKKJPPCIOIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCCCCCCCCCC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


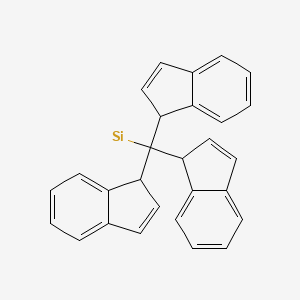
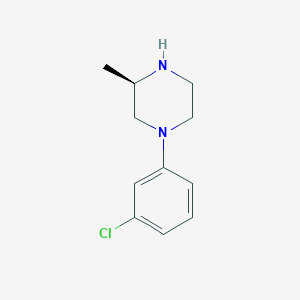

![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)


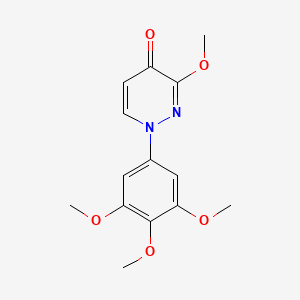
![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)

